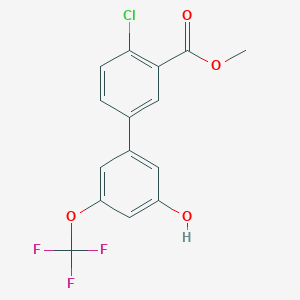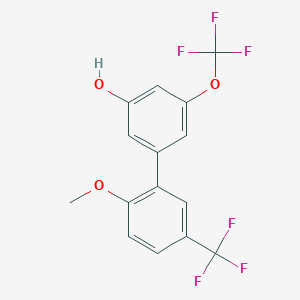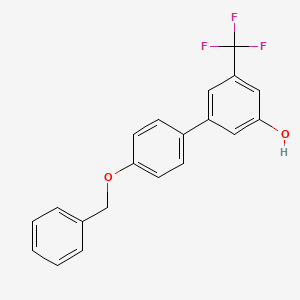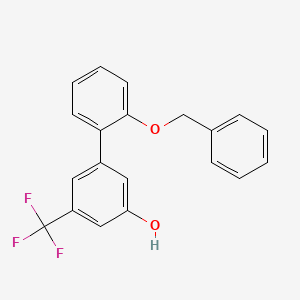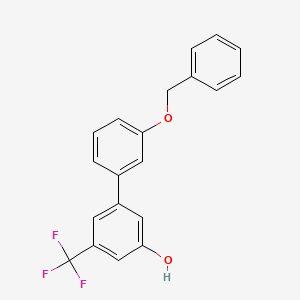
5-(3-Benzyloxyphenyl)-3-trifluoromethylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Benzyloxyphenyl)-3-trifluoromethylphenol, 95% (5-BOTFM) is a phenolic compound with a wide range of applications, including use in the synthesis of drugs, as a preservative, and in the manufacturing of pharmaceuticals. It is a white crystalline solid, soluble in water, and has a melting point of approximately 107-109°C. Its chemical structure consists of an aromatic ring with a benzyloxy group and a trifluoromethyl substituent. It has a molecular weight of 295.4 g/mol and a purity of 95%.
Wissenschaftliche Forschungsanwendungen
5-(3-Benzyloxyphenyl)-3-trifluoromethylphenol, 95% has a wide range of applications in scientific research. It is used in the synthesis of drugs, as a preservative, and in the manufacturing of pharmaceuticals. It has been used in the synthesis of antibiotics, antifungal agents, and anti-inflammatory drugs. It is also used in the synthesis of polymers, dyes, and surfactants. In addition, it has been used in the synthesis of nanoparticles for drug delivery.
Wirkmechanismus
5-(3-Benzyloxyphenyl)-3-trifluoromethylphenol, 95% acts as a stabilizing agent by forming a protective layer around the active pharmaceutical ingredient (API). This layer helps to protect the API from degradation due to environmental factors such as heat, light, and oxidation. In addition, it helps to improve the solubility of the API, thus increasing its bioavailability.
Biochemical and Physiological Effects
5-(3-Benzyloxyphenyl)-3-trifluoromethylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the growth of bacteria and fungi, thus making it an effective preservative. It has also been shown to have an anti-inflammatory effect, which makes it useful in the treatment of inflammatory conditions. Furthermore, it has been shown to have an antioxidant effect, which makes it useful in the prevention of oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-Benzyloxyphenyl)-3-trifluoromethylphenol, 95% has several advantages and limitations when used in laboratory experiments. It is a relatively stable compound, making it suitable for long-term storage. It is also relatively inexpensive and easy to obtain. However, it is not water soluble, making it difficult to use in aqueous solutions. Furthermore, it has a relatively low solubility in organic solvents, making it difficult to use in organic synthesis.
Zukünftige Richtungen
There are several potential future directions for the use of 5-(3-Benzyloxyphenyl)-3-trifluoromethylphenol, 95%. It could be used in the development of new drugs and pharmaceuticals, as well as in the synthesis of polymers, dyes, and surfactants. Additionally, it could be used in the development of nanoparticles for drug delivery. Furthermore, it could be used in the development of new preservatives and antimicrobial agents. Finally, it could be used in the development of new antioxidants, which could be used to prevent oxidative damage.
Synthesemethoden
5-(3-Benzyloxyphenyl)-3-trifluoromethylphenol, 95% is synthesized via a three-step process. The first step involves the reaction of 3-chlorophenol with benzyl chloride in the presence of a base such as potassium carbonate to form 3-benzyloxyphenol. The second step involves the addition of trifluoromethanesulfonic acid to the 3-benzyloxyphenol to form 5-(3-Benzyloxyphenyl)-3-trifluoromethylphenol, 95%. The third step involves the purification of the compound by recrystallization.
Eigenschaften
IUPAC Name |
3-(3-phenylmethoxyphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3O2/c21-20(22,23)17-9-16(10-18(24)12-17)15-7-4-8-19(11-15)25-13-14-5-2-1-3-6-14/h1-12,24H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIQSASORPCSAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CC(=C3)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686764 |
Source


|
| Record name | 3'-(Benzyloxy)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261979-59-2 |
Source


|
| Record name | 3'-(Benzyloxy)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384936.png)
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384940.png)



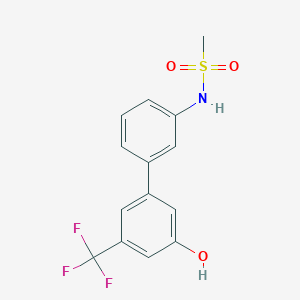

![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384983.png)
